molecular formula C12H13ClN2O3S2 B5970780 5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole

5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole

Cat. No.: B5970780
M. Wt: 332.8 g/mol
InChI Key: JZUNENKLSUMRLW-UHFFFAOYSA-N
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Description

5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorothiophene ring, a sulfonyl group, a pyrrolidine ring, and an oxazole ring, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with pyrrolidine under controlled conditions to form the sulfonyl-pyrrolidine intermediate. This intermediate is then reacted with 3-methyl-1,2-oxazole in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to altered biochemical pathways and physiological effects. For example, it may bind to active sites of enzymes, blocking their activity and resulting in therapeutic effects such as reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
  • 1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine
  • Indole derivatives with sulfonyl groups

Uniqueness

5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S2/c1-8-7-10(18-14-8)9-3-2-6-15(9)20(16,17)12-5-4-11(13)19-12/h4-5,7,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUNENKLSUMRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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